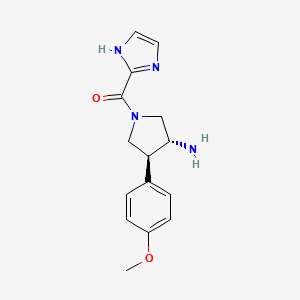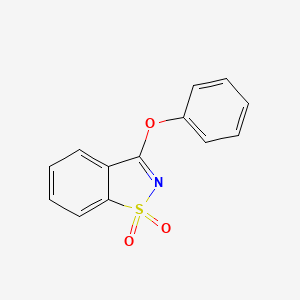![molecular formula C16H23N5O3 B5557451 4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that exhibit significant interest due to their potential applications in various fields of chemistry and material science. These compounds often feature in research focused on developing new materials with unique properties, exploring novel synthetic pathways, and understanding the fundamental aspects of chemical reactivity and interactions.
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one described, often involves multi-step reactions, including the formation of intermediate compounds with precise control over the reaction conditions. Techniques like palladium-catalyzed reactions, oxidative cyclization, and intramolecular cycloaddition are commonly employed for constructing the core structure of such molecules. For instance, the palladium-catalyzed synthesis can lead to the formation of tetrahydrofurans under specific conditions, highlighting the potential for creating complex oxygen-containing cycles similar to the oxazepan ring in the target molecule (Gabriele et al., 2000).
Molecular Structure Analysis
The detailed analysis of molecular structures often involves spectroscopic methods and X-ray crystallography to determine the arrangement of atoms within a molecule. Compounds containing bipyrazolyl groups, similar to the target compound, exhibit specific structural features that can influence their reactivity and physical properties. For example, studies on metal bipyrazolates have revealed unique supramolecular isomers and framework flexibility, suggesting the potential for diverse molecular arrangements and interactions in related compounds (Zhang & Kitagawa, 2008).
Applications De Recherche Scientifique
Synthesis and Reactivity
Palladium-catalyzed Synthesis : Palladium-catalyzed processes offer routes to various heterocycles, indicating potential pathways for the synthesis or functionalization of complex molecules like 4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol. For instance, oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols has been demonstrated, highlighting the versatility of palladium catalysis in synthesizing oxygen-containing heterocycles (Gabriele et al., 2000).
Copper(I) and Silver(I) Complexes : The study of copper(I) and silver(I) complexes with various ligands, such as 3,3',5,5'-tetramethyl-4,4'-bipyrazolate, reveals insights into framework flexibility, unsaturated metal centers, and porous properties, which could inform the design of materials or catalysts involving similar structural motifs (Zhang & Kitagawa, 2008).
Metal-Organic Frameworks (MOFs) : Research on MOFs featuring tetrazinc clusters and 3,3',5,5'-tetramethyl-4,4'-bipyrazolate linkers showcases the potential of these structures for gas sorption and luminescent properties. Such studies may provide a foundation for exploring the incorporation of complex organics like 4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol into new materials (Hou, Lin, & Chen, 2008).
Physicochemical Properties and Applications
Electrochemiluminescent Devices : The development of ruthenium(II) polypyridine complexes bearing aryltetrazolate ligands highlights the importance of structural and electronic effects on luminescence efficiency, potentially relevant for designing electrochemiluminescent materials based on complex molecules like 4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol (Stagni et al., 2006).
Propriétés
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-10-15(11(2)19(3)17-10)13-7-14(20(4)18-13)16(23)21-5-6-24-9-12(22)8-21/h7,12,22H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAIDLJVROKTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)N3CCOCC(C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)
![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)
